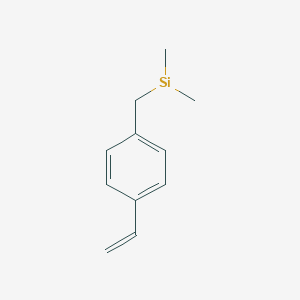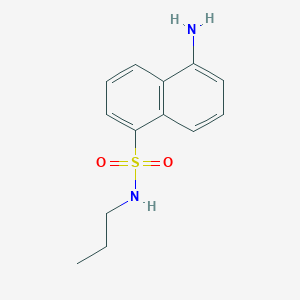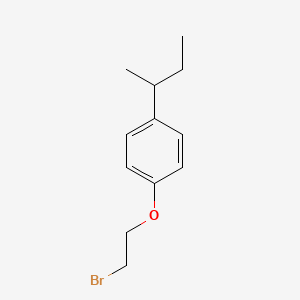![molecular formula C30H24Si B12556546 Dimethylbis[4-(phenylethynyl)phenyl]silane CAS No. 172874-38-3](/img/structure/B12556546.png)
Dimethylbis[4-(phenylethynyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C30H24Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis[4-(phenylethynyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of phenylacetylene with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Dimethylbis[4-(phenylethynyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of dimethylbis[4-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylethynyltrimethylsilane: Contains a single phenylethynyl group attached to a silicon atom with three methyl groups.
Diphenylethynylsilane: Contains two phenylethynyl groups attached to a silicon atom without additional methyl groups.
Uniqueness
Dimethylbis[4-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups and two methyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
172874-38-3 |
|---|---|
Molecular Formula |
C30H24Si |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
dimethyl-bis[4-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C30H24Si/c1-31(2,29-21-17-27(18-22-29)15-13-25-9-5-3-6-10-25)30-23-19-28(20-24-30)16-14-26-11-7-4-8-12-26/h3-12,17-24H,1-2H3 |
InChI Key |
GXGASOOZBSKBIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)


![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)

![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
